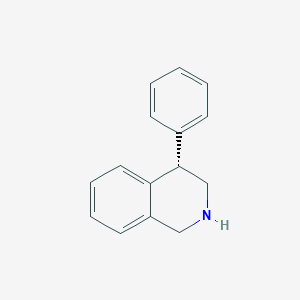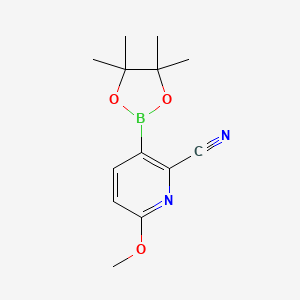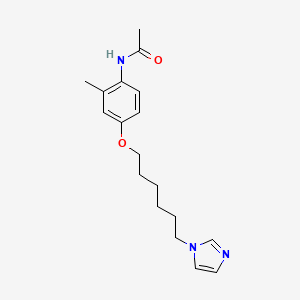![molecular formula C67H43O4P B12948096 12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12948096.png)
12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties. This compound is part of the spirobi[fluorene] family, which is widely studied for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and phosphorescent materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves a multi-step process The initial step often includes the formation of the spirobi[fluorene] core, which is achieved through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. Techniques such as Buchwald-Hartwig coupling reactions are commonly employed due to their efficiency in forming carbon-nitrogen bonds, which are crucial in the synthesis of spirobi[fluorene] derivatives .
Análisis De Reacciones Químicas
Types of Reactions
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirobi[fluorene] compounds.
Aplicaciones Científicas De Investigación
12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of OLEDs and other electronic devices due to its excellent photophysical properties
Mecanismo De Acción
The mechanism of action of 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene]
- 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]
- 2,7-di(10H-phenothiazin-10-yl)-9,9’-spirobi[fluorene]
Uniqueness
What sets 12-hydroxy-1,10-bis(9,9’-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart from similar compounds is its unique combination of hydroxy and dioxaphosphocine groups. This combination enhances its photophysical properties, making it particularly suitable for applications in OLEDs and other electronic devices .
Propiedades
Fórmula molecular |
C67H43O4P |
|---|---|
Peso molecular |
943.0 g/mol |
Nombre IUPAC |
12-hydroxy-1,10-bis(9,9'-spirobi[fluorene]-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C67H43O4P/c68-72(69)70-63-43(41-27-31-59-51(37-41)49-17-5-11-23-57(49)66(59)53-19-7-1-13-45(53)46-14-2-8-20-54(46)66)29-25-39-33-35-65(61(39)63)36-34-40-26-30-44(64(71-72)62(40)65)42-28-32-60-52(38-42)50-18-6-12-24-58(50)67(60)55-21-9-3-15-47(55)48-16-4-10-22-56(48)67/h1-32,37-38H,33-36H2,(H,68,69) |
Clave InChI |
QMKHRINDMWXLEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)C7(C8=CC=CC=C8C9=CC=CC=C97)C2=CC=CC=C26)OP(=O)(OC2=C(C=CC1=C32)C1=CC2=C(C=C1)C1(C3=CC=CC=C3C3=CC=CC=C31)C1=CC=CC=C12)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12948057.png)
![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)

![5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B12948066.png)


![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)
